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Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B1684034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-Volinanserin, a highly

potent and selective 5-HT2A receptor antagonist, in the context of psychedelic research. (S)-
Volinanserin, also known as MDL 100,907, is an invaluable tool for elucidating the role of the

5-HT2A receptor in the mechanism of action of various psychedelic compounds.

Introduction to (S)-Volinanserin
(S)-Volinanserin is a distinguished antagonist of the serotonin 2A (5-HT2A) receptor,

demonstrating high affinity and remarkable selectivity.[1][2] Its utility in psychedelic research is

primarily centered on its ability to competitively block the 5-HT2A receptor, the principal

molecular target for classic psychedelics such as LSD, psilocybin, and mescaline. By

selectively inhibiting this receptor, researchers can investigate which behavioral and

physiological effects of psychedelics are mediated through this specific pathway. Although

explored in clinical trials for conditions like insomnia and schizophrenia, it was never brought to

market.[3]

Data Presentation
The following tables summarize the quantitative pharmacological data for (S)-Volinanserin,

highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of (S)-Volinanserin
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This table showcases the binding affinity (Ki) of (S)-Volinanserin for the human 5-HT2A

receptor and its significantly lower affinity for other neurotransmitter receptors, underscoring its

selectivity. A lower Ki value indicates a higher binding affinity.

Receptor Ki (nM)
Selectivity (fold) vs. 5-
HT2A

5-HT2A 0.36 -

5-HT1C >108 >300

Alpha-1 Adrenergic >108 >300

Dopamine D2 >108 >300

Data sourced from MedChemExpress.[1][2][4]

Table 2: In Vitro Functional Antagonism of (S)-Volinanserin

This table presents the potency of (S)-Volinanserin in functional assays, measuring its ability

to inhibit the signaling of the 5-HT2A receptor in response to an agonist.

Assay Agonist Cell Line Parameter Value

Intracellular

Calcium Release
Serotonin

CHO-K1

expressing h5-

HT2A

pIC50 8.32

Intracellular

Calcium Release
Serotonin

CHO-K1

expressing h5-

HT2A

IC50 (nM) 4.79

Data sourced from Bioorganic & Medicinal Chemistry Letters (2018).[5]

Table 3: In Vivo Efficacy of (S)-Volinanserin in Rodent Models of Psychedelic Effects

This table details the effective doses of (S)-Volinanserin required to antagonize the behavioral

effects of psychedelic compounds in animal models.
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Psychedelic Animal Model
Behavioral
Effect

Antagonism
Parameter
(AD50)

(S)-
Volinanserin
Dose (mg/kg,
i.p.)

DOI Mouse
Head-Twitch

Response (HTR)
AD50 0.0062

LSD Mouse
Head-Twitch

Response (HTR)
AD50 0.00047

DOI Rat ICSS Depression AD50 0.0040

Mescaline Rat ICSS Depression -
0.032 (effective

dose)

Psilocybin Rat ICSS Depression -
0.032 (partially

effective dose)

Data sourced from Psychopharmacology (Berl) (2022).[3]

Experimental Protocols
The following are detailed methodologies for key experiments utilizing (S)-Volinanserin in

psychedelic research.

In Vitro Assays
1. 5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (S)-Volinanserin for the 5-

HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g.,

CHO-K1 or HEK293 cells).[5]

Radioligand: [3H]Ketanserin.
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Non-specific binding control: Mianserin (20 µM).

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

(S)-Volinanserin stock solution (in DMSO).

96-well filter plates (presoaked in 0.5% polyethyleneimine for 2 hours to reduce non-

specific binding).[1]

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Prepare serial dilutions of (S)-Volinanserin in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding)

or 50 µL of (S)-Volinanserin dilution.

50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1 nM).

150 µL of the 5-HT2A receptor membrane preparation (5 µg protein/well).

Incubate the plate at 27°C for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.

Wash the filters five times with 200 µL/well of ice-cold wash buffer.

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a

microplate scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the (S)-Volinanserin
concentration.

Determine the IC50 value (the concentration of (S)-Volinanserin that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

2. 5-HT2A Receptor-Mediated Intracellular Calcium Flux Assay

This protocol measures the ability of (S)-Volinanserin to antagonize the increase in

intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

Cell culture medium (e.g., DMEM).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6]

Assay buffer (e.g., HBSS).

5-HT2A receptor agonist (e.g., Serotonin or DOI).

(S)-Volinanserin stock solution (in DMSO).

96-well or 384-well black-walled, clear-bottom plates.

Fluorescence microplate reader with automated injection capabilities.

Procedure:

Plate the 5-HT2A expressing cells in the microplate and culture overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's instructions

(typically for 30-60 minutes at 37°C).

Wash the cells with assay buffer to remove excess dye.

Add various concentrations of (S)-Volinanserin to the wells and incubate for a

predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

Measure the baseline fluorescence.

Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g.,

EC80) and immediately begin recording the fluorescence intensity over time.

Data Analysis:

Determine the peak fluorescence response for each well.

Normalize the data to the response of the agonist alone (100%) and baseline (0%).

Plot the percentage of agonist response against the logarithm of the (S)-Volinanserin
concentration.

Calculate the IC50 value using non-linear regression analysis.

In Vivo Assays
1. Psychedelic-Induced Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral

response to 5-HT2A receptor activation by psychedelics.

Animals:

Male C57BL/6J mice are commonly used.[3]

Drug Preparation and Administration:

(S)-Volinanserin is dissolved in saline and administered intraperitoneally (i.p.).[3]
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Psychedelics (e.g., DOI, LSD) are dissolved in appropriate vehicles (e.g., saline for DOI,

saline with a small amount of DMSO for LSD) and administered i.p.[3]

Procedure:

Acclimate the mice to the observation chambers.

Administer (S)-Volinanserin (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle.

After a pretreatment time (typically 15-30 minutes), administer the psychedelic compound

(e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.).[3]

Immediately begin observing and counting the number of head twitches for a set period

(e.g., 30-90 minutes). A head twitch is defined as a rapid, convulsive rotational movement

of the head.

Data Analysis:

Compare the number of head twitches in the (S)-Volinanserin pretreated groups to the

vehicle-pretreated group.

Calculate the percentage of inhibition of the HTR for each dose of (S)-Volinanserin.

Determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%) by

plotting the percentage of inhibition against the logarithm of the (S)-Volinanserin dose

and fitting the data to a dose-response curve.

2. Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the rewarding and disruptive effects of drugs.

Psychedelics typically cause a depression in ICSS, and (S)-Volinanserin can be used to

determine if this effect is 5-HT2A receptor-mediated.

Animals and Surgery:

Male Sprague-Dawley rats are commonly used.

Surgically implant a stimulating electrode into the medial forebrain bundle.
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Training:

Train the rats to press a lever to receive electrical stimulation.

Drug Preparation and Administration:

(S)-Volinanserin and psychedelics are prepared and administered as in the HTR protocol.

Procedure:

Allow the rats to establish a stable baseline of ICSS responding.

Administer (S)-Volinanserin (e.g., 0.001-0.032 mg/kg, i.p.) or vehicle.[3]

After a pretreatment time (e.g., 15 minutes), administer the psychedelic (e.g., DOI at 1.0

mg/kg, mescaline, or psilocybin).[3]

Record the rate of lever pressing for the duration of the experimental session.

Data Analysis:

Compare the ICSS rates in the psychedelic-treated groups with and without (S)-
Volinanserin pretreatment.

Determine the extent to which (S)-Volinanserin reverses the psychedelic-induced

depression of ICSS.

Calculate the AD50 if a full dose-response curve for (S)-Volinanserin is generated.

Mandatory Visualization
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5-HT2A Receptor Signaling Cascade
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Head-Twitch Response (HTR) Assay Workflow

Start Acclimate Mouse
to Observation Chamber

Administer (S)-Volinanserin
or Vehicle (i.p.)

Wait
(15-30 min)

Administer Psychedelic
(e.g., DOI, LSD) (i.p.)

Observe and Count
Head Twitches

(30-90 min)

Data Analysis
(Calculate % Inhibition, AD50) End
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Logic for Confirming 5-HT2A Receptor Mediation

Observation:
Psychedelic compound induces

a specific behavioral effect
(e.g., HTR)

Hypothesis:
The behavioral effect is

mediated by the 5-HT2A receptor.

Experiment:
Pre-treat with (S)-Volinanserin

(a selective 5-HT2A antagonist)
prior to psychedelic administration.

Result:
(S)-Volinanserin dose-dependently

blocks the behavioral effect.

Conclusion:
The behavioral effect is indeed

mediated by the 5-HT2A receptor.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1684034?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://www.medchemexpress.com/s-volinanserin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055857/
https://www.medchemexpress.com/Volinanserin.html
https://www.reactionbiology.com/datasheet/5-ht2a_invest
https://rheniumbio.co.il/wp-content/uploads/2024/07/Flow-cytometry-application-note-calcium-flux-assay.pdf
https://www.benchchem.com/product/b1684034#s-volinanserin-as-a-selective-antagonist-in-psychedelic-research
https://www.benchchem.com/product/b1684034#s-volinanserin-as-a-selective-antagonist-in-psychedelic-research
https://www.benchchem.com/product/b1684034#s-volinanserin-as-a-selective-antagonist-in-psychedelic-research
https://www.benchchem.com/product/b1684034#s-volinanserin-as-a-selective-antagonist-in-psychedelic-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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